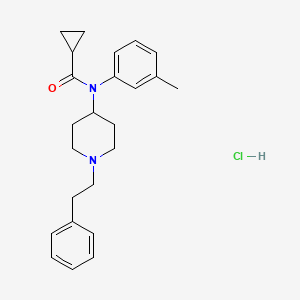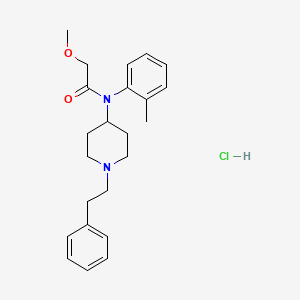
2,6-dichloro-6H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichloro-6H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. These compounds have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-6H-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 2,6-dichloroaniline with formamide under acidic conditions to form the quinazolinone core . Another approach involves the cyclization of 2,6-dichlorobenzamide with orthoesters or formic acid .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs scalable and cost-effective methods. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . These methods allow for better control over reaction parameters and can be easily adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-dichloro-6H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,6-dichloro-6H-quinazolin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits key enzymes involved in bacterial cell wall synthesis, leading to cell death . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-dichloroquinazoline: Similar in structure but with different substitution patterns, leading to variations in biological activity.
6-chloroquinazolin-4-one: Another derivative with a single chloro substitution, exhibiting different pharmacological properties.
2,6-dimethylquinazolin-4-one: A methyl-substituted analogue with distinct chemical reactivity and biological effects.
Uniqueness
2,6-dichloro-6H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chloro groups enhances its reactivity in substitution reactions and contributes to its potent antimicrobial and anticancer activities .
Eigenschaften
Molekularformel |
C8H4Cl2N2O |
|---|---|
Molekulargewicht |
215.03 g/mol |
IUPAC-Name |
2,6-dichloro-6H-quinazolin-4-one |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-4H |
InChI-Schlüssel |
GYUWWNAEJSVYIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=NC(=O)C2=CC1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B12349337.png)

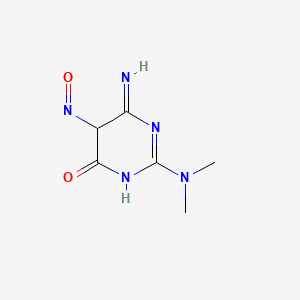

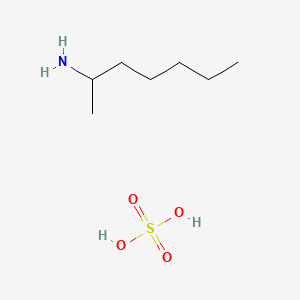

![3-[3-(1-cyclopropylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12349358.png)
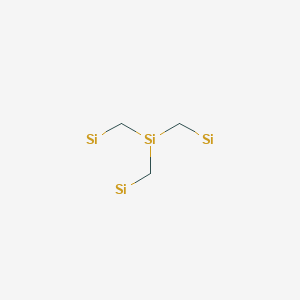
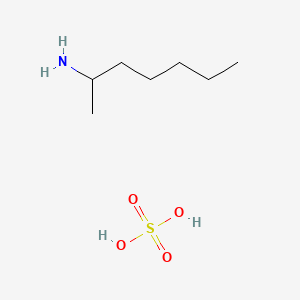

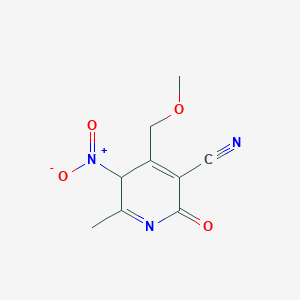
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349409.png)
